3-(6-Fluoropyridin-3-yl)propan-1-ol
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Overview
Description
3-(6-Fluoropyridin-3-yl)propan-1-ol is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom at the 6-position and a propanol group at the 3-position. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluoropyridine precursors, which can be synthesized through various fluorination reactions such as the Balz-Schiemann reaction or the Umemoto reaction . The propanol group can be introduced via nucleophilic substitution reactions or through the reduction of corresponding aldehydes or ketones .
Industrial Production Methods
Industrial production methods for 3-(6-Fluoropyridin-3-yl)propan-1-ol may involve large-scale fluorination processes using specialized fluorinating agents and catalysts to ensure high yield and purity. These methods often require stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoropyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(6-Fluoropyridin-3-yl)propanal or 3-(6-Fluoropyridin-3-yl)propanoic acid.
Reduction: Formation of 3-(6-Fluoropyridin-3-yl)propan-1-amine or this compound.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-(6-Fluoropyridin-3-yl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-Fluoropyridin-3-yl)propan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic properties of the pyridine ring. This can lead to specific interactions with biological targets, potentially modulating their activity and resulting in desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Similar structure with an amino group instead of a hydroxyl group.
3-(3-Fluoropyridin-2-yl)propan-1-ol: Similar structure with the fluorine atom at a different position on the pyridine ring.
Uniqueness
3-(6-Fluoropyridin-3-yl)propan-1-ol is unique due to the specific positioning of the fluorine atom and the propanol group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can result in distinct properties and applications compared to other fluorinated pyridine derivatives .
Properties
IUPAC Name |
3-(6-fluoropyridin-3-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTKCTBHLZAZMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCCO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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